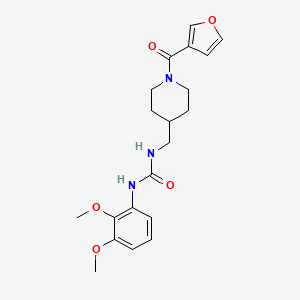

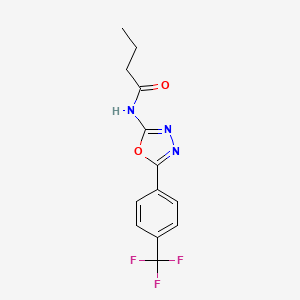

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide” is an organic compound containing an oxadiazole ring and a trifluoromethyl group attached to a phenyl ring . The presence of the trifluoromethyl group often imparts unique properties to the compound, such as increased lipophilicity and metabolic stability .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a phenyl ring with a trifluoromethyl substituent, and an amide group . The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes . The amide group could participate in hydrogen bonding, influencing the compound’s solubility and binding interactions .Scientific Research Applications

Antitumor Activity

Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which share structural motifs with N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide, has highlighted their potential medical applications. These compounds have been assessed for in vitro anticancer activity across a panel of cell lines, showing promising potency in certain derivatives. The study emphasizes the importance of modifying the molecules' lipophilicity to improve cell wall barrier transport, aiming to enhance antitumor efficacy (Maftei et al., 2016).

Pharmacological Evaluation

Further exploration into the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, has been conducted. This comprehensive study provides insights into the derivatives' interaction with biological targets and their therapeutic potentials, showcasing a broad spectrum of bioactivities that could be beneficial for drug development (Faheem, 2018).

Insecticidal Activity

The synthesis and evaluation of anthranilic diamides analogs containing 1,3,4-oxadiazole rings have demonstrated significant insecticidal activities against certain pests. This research provides valuable insights into structure-activity relationships and the potential application of these compounds as novel insecticides, offering an alternative to existing pest control methods (Qi et al., 2014).

Anti-tubercular Activity

Investigations into condensed oxadiazole and pyrazine derivatives have revealed their potential for anti-tubercular activity. Through detailed computational analysis and spectroscopic characterization, these studies aim to uncover new therapeutic agents against tuberculosis, highlighting the importance of innovative chemical scaffolds in addressing global health challenges (El-Azab et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c1-2-3-10(20)17-12-19-18-11(21-12)8-4-6-9(7-5-8)13(14,15)16/h4-7H,2-3H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLJGCJJDIYCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2870068.png)

![[5-(2-Fluorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2870069.png)

![4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870074.png)

![6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine](/img/structure/B2870076.png)

![Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B2870081.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2870085.png)

![(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxazolone](/img/structure/B2870087.png)